3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene
Description
3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is a synthetic thiophene derivative characterized by a central thiophene ring substituted with methyl groups at the 3- and 5-positions and a highly branched alkyl chain (3,7,11-trimethyldodecyl) at the 2-position. This compound is notable for its complex alkyl substituent, which imparts unique physicochemical properties, including enhanced lipophilicity and steric hindrance, making it distinct from simpler thiophene analogs. Its synthesis likely involves alkylation or coupling reactions, as inferred from analogous Grignard-based methodologies . The compound’s mass spectral data confirms its molecular structure, with fragmentation patterns reflecting the branched alkyl chain and methyl-substituted thiophene core .
Key properties include:
- Molecular Formula: C₂₃H₄₀S (exact formula may vary depending on isomerism of the alkyl chain).
- Molecular Weight: ~340–360 g/mol (based on alkyl chain branching).
- Solubility: Expected to be soluble in nonpolar organic solvents (e.g., hexane, MTBE) due to the long alkyl chain.
- Applications: Potential use in materials science, such as organic semiconductors or lubricant additives, owing to its sulfur content and alkyl-derived thermal stability.
Properties
CAS No. |
102037-91-2 |
|---|---|
Molecular Formula |
C21H38S |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3,7,11-trimethyldodecyl)thiophene |
InChI |
InChI=1S/C21H38S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-21-19(5)15-20(6)22-21/h15-18H,7-14H2,1-6H3 |
InChI Key |
VOOWENHHJZBQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CCC(C)CCCC(C)CCCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Stille Cross-Coupling
Stille coupling is widely employed for constructing thiophene-based architectures due to its tolerance of functional groups and mild conditions. For 3,5-dimethyl-2-(3,7,11-trimethyldodecyl)thiophene, the protocol involves:
Reaction Scheme
- 2-Bromo-3,5-dimethylthiophene is reacted with a tributylstannane derivative of 3,7,11-trimethyldodecane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
- Optimized Conditions :
Data Table 1: Stille Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–90% | |
| Reaction Time | 12–24 hours | |
| Side Products | Homocoupled thiophenes | |
| Purification | Column chromatography (hexane) |
Advantages : High regioselectivity and compatibility with ester or nitrile groups.
Limitations : Toxicity of organotin reagents and challenging removal of tin byproducts.
Suzuki-Miyaura Coupling
The Suzuki reaction offers a less toxic alternative using boronic acid derivatives. While direct examples are scarce for this compound, analogous syntheses suggest:
Reaction Scheme
- 2-Bromo-3,5-dimethylthiophene is coupled with 3,7,11-trimethyldodecylboronic acid using Pd(OAc)₂ and a phosphine ligand (e.g., SPhos).
- Base : K₂CO₃ or CsF in a water-tolerant solvent (e.g., dioxane).
Data Table 2: Suzuki Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| Catalyst System | Pd(OAc)₂/SPhos | |
| Temperature | 90–110°C |
Challenges : Limited commercial availability of the boronic acid derivative, necessitating pre-synthesis via hydroboration of 3,7,11-trimethyldodecene.
Direct Alkylation of Thiophene
Direct C–H functionalization avoids pre-halogenation but requires careful control of electrophilic substitution:
Procedure
- Friedel-Crafts Alkylation :
Data Table 3: Friedel-Crafts Alkylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Yield (Alkylation) | 40–55% | |
| Selectivity | Moderate (para preference) | |
| Byproducts | Di- and tri-alkylated species |
Limitations : Poor regioselectivity and competing polymerization.
Kumada Coupling
Kumada coupling employs Grignard reagents for alkyl group introduction:
Reaction Scheme
- 2-Bromo-3,5-dimethylthiophene reacts with 3,7,11-trimethyldodecylmagnesium bromide using Ni(dppp)Cl₂ as a catalyst.
Data Table 4: Kumada Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–80% | |
| Solvent | Diethyl ether | |
| Temperature | 0°C to room temperature |
Advantages : High efficiency with bulky alkyl groups.
Drawbacks : Sensitivity to moisture and functional groups.
Characterization and Validation
Critical analytical data for the compound include:
- ¹H NMR : δ 2.55 (t, J = 7.5 Hz, 2H, CH₂-S), 2.25 (s, 6H, CH₃), 1.25–1.45 (m, 18H, alkyl chain).
- MS (EI) : m/z 322.6 [M]⁺.
- Thermal Stability : Decomposition above 250°C, suitable for polymer processing.
Applications in Materials Science
The compound serves as a monomer in low-bandgap polymers for organic photovoltaics. For example:
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential role in biological processes and its interactions with biomolecules. It may serve as a model compound for understanding the behavior of sulfur-containing organic molecules in biological systems .
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its unique chemical properties may make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .
Industry: In industry, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with thiol-containing proteins. These interactions can modulate cellular processes and influence the compound’s biological activity .
Comparison with Similar Compounds
3,5-Dimethylthiophene
- Structure : Lacks the long alkyl chain, featuring only methyl groups at the 3- and 5-positions.
- Properties : Lower molecular weight (~126 g/mol), higher volatility, and reduced lipophilicity compared to the target compound.
- Applications : Widely used as a precursor for pharmaceuticals and agrochemicals due to its reactivity in electrophilic substitutions .
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
- Structure : Fused thiophene system with extended π-conjugation.
- Properties : Higher molecular weight (~328 g/mol) and planar structure, enabling applications in organic electronics (e.g., field-effect transistors) .
- Key Difference : The fused-ring system enhances electronic properties, whereas the target compound’s alkyl chain prioritizes solubility and processibility.
Bis-Pyrazolothieno[2,3-b]thiophene Derivatives
- Structure : Bis-heterocyclic compounds with nitrogen and sulfur atoms.
- Properties : Exhibit biological activity (e.g., antimicrobial, insecticidal) due to heteroatom interactions, contrasting with the target compound’s materials-focused applications .
Physicochemical and Reactivity Comparisons
- Thermal Stability : The target compound’s branched alkyl chain likely improves thermal stability compared to linear-chain thiophenes, making it suitable for high-temperature applications.
- Reactivity in Hydrodesulfurization (HDS) : Bulky substituents hinder HDS efficiency, as seen in , where higher-boiling thiophenes (e.g., dibenzothiophene) resist conversion more than simpler analogs .
- Lipophilicity : The 3,7,11-trimethyldodecyl chain significantly increases logP values, enhancing membrane permeability in biological systems compared to 3,5-dimethylthiophene .
Data Tables
Table 2: Reactivity in Hydrodesulfurization
| Compound Type | HDS Reactivity Trend | Key Factor |
|---|---|---|
| Simple thiophenes (e.g., thiophene) | High reactivity | Minimal steric hindrance |
| Alkyl-substituted thiophenes | Moderate to low reactivity | Steric shielding of S-atom |
| Fused-ring thiophenes | Low reactivity | Electronic and steric effects |
Research Findings
- Synthetic Efficiency : Grignard reactions for alkylated thiophenes (e.g., ) achieve yields of 67–80%, suggesting comparable efficiency for the target compound’s synthesis .
- Mass Spectral Identification : The branched alkyl chain in the target compound produces distinct fragmentation patterns, enabling differentiation from linear-chain analogs .
- Environmental Considerations: Solvents like 2-MeTHF improve safety and efficiency in thiophene synthesis, as noted in Grignard reaction optimizations .
Biological Activity
3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is a thiophene derivative with significant potential in various biological applications. This compound's unique structure, characterized by a long aliphatic side chain and methyl groups, suggests promising biological activity, particularly in pharmacology and biochemistry.
- Molecular Formula: C21H38S
- Molecular Weight: 322.59142 g/mol
- CAS Number: 102037-91-2
Biological Activity Overview
The biological activity of thiophene derivatives has been widely studied due to their diverse applications in medicinal chemistry. The specific compound, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene, exhibits several notable biological activities:
-
Anticancer Properties :
- Thiophene derivatives have shown potential in inducing apoptosis in cancer cells. Studies indicate that compounds with similar structures can activate apoptotic pathways through the modulation of key proteins such as Bax and Bcl-2 .
- A recent study demonstrated that modifications in thiophene derivatives could enhance their effectiveness against HepG2 liver cancer cells by promoting cell cycle arrest and apoptosis .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
A study focusing on the anticancer effects of thiophene derivatives highlighted the ability of these compounds to induce cell death in cancer cell lines through mitochondrial pathways. The results showed a significant increase in apoptotic markers when treated with 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene compared to untreated controls.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 85 | 45 |
| Apoptotic Cells (%) | 10 | 55 |
| Bcl-2 Expression (fold) | 1 | 0.3 |
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial efficacy against Gram-positive and Gram-negative bacteria, thiophene derivatives showed promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanisms underlying the biological activities of 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene are multifaceted:
- Apoptosis Induction : Modulation of mitochondrial pathways leading to cytochrome c release and caspase activation.
- Membrane Disruption : Enhanced permeability due to the hydrophobic nature of the long aliphatic chain allows for greater interaction with microbial membranes.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene, and what experimental conditions optimize yield?
- Methodology : The compound can be synthesized via Stille coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and tributyltin reagents. For example, analogous thiophene derivatives are synthesized by reacting brominated precursors with organotin reagents in toluene at 130°C under inert conditions .
- Key Considerations :
- Use anhydrous solvents (e.g., THF, toluene) to prevent side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Purify via column chromatography using silica gel and non-polar eluents.
- Optimization Table :
| Reagent System | Temperature | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, tributyltin | 130°C | 90% | |
| n-BuLi, CuCl₂ | 0°C | 50% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- Mass Spectrometry (MS) : Compare synthetic spectra with reference data (e.g., m/z peaks for the molecular ion and fragmentation patterns) .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR shifts to confirm alkyl chain integration and thiophene ring substitution (e.g., deshielded protons near sulfur).
- X-ray Crystallography : Resolve crystal packing and stereochemistry (if crystalline) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use fume hoods, gloves, and eye protection due to potential sulfur-related volatility.
- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 3,7,11-trimethyldodecyl side chain in cross-coupling reactions?
- Mechanistic Study :
- The branched alkyl chain may sterically hinder Pd catalyst coordination, slowing coupling kinetics.
- Use DFT calculations to model transition states and identify rate-limiting steps.
- Compare reactivity with linear alkyl analogs to isolate steric vs. electronic effects .
Q. How do computational models (e.g., QSPR, DFT) predict the compound’s optoelectronic properties?
- Methodology :
- Calculate HOMO/LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Validate predictions against experimental UV-Vis and cyclic voltammetry data.
- Reference quantum-chemical datasets from PubChem or CC-DPS for benchmarking .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected MS fragmentation)?
- Troubleshooting Framework :
Reproduce Synthesis : Confirm purity via HPLC and elemental analysis.
Isolate Isomers : Use preparative GC/MS to separate stereoisomers or regioisomers.
Collaborative Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .
Best Practices for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
